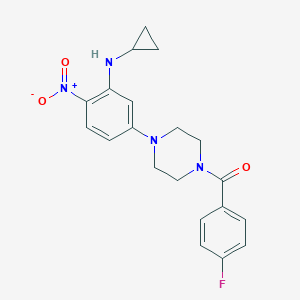![molecular formula C17H18N2OS B399407 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B399407.png)
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzimidazole core, an ethyl group, and a phenoxyethyl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of Phenoxyethyl Sulfanyl Group: The phenoxyethyl sulfanyl group can be attached through a nucleophilic substitution reaction, where a phenoxyethyl halide reacts with a thiol derivative of the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4g/mol |
IUPAC Name |
1-ethyl-2-(2-phenoxyethylsulfanyl)benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-2-19-16-11-7-6-10-15(16)18-17(19)21-13-12-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
UIWCNDZEKRWUBE-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-Naphthyl)-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B399324.png)

![N-[4-({4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B399327.png)
![1-(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B399328.png)
![N-(3-chlorophenyl)-2-[2-[(2E)-2-(3,3-dimethylbutan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399329.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B399330.png)
![2-[2-[(2E)-2-(1-cyclohexylethylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B399332.png)
![N-(3-chloro-4-methylphenyl)-2-[2-[(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399334.png)
![N-(4-ethylphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B399339.png)
![2-{2-[(3-chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B399340.png)
![2-{2-[(3-chloro-2-methylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B399342.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B399343.png)
![N-(2,4-dimethoxyphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B399344.png)
![1-methyl-3-{2-[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B399347.png)
